molecular formula C13H17N3O B6646337 N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide

N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide

Cat. No. B6646337
M. Wt: 231.29 g/mol
InChI Key: SEGQLZDFBHTNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

CP-690,550 selectively inhibits N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, which is a tyrosine kinase involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide is primarily expressed in immune cells, and its inhibition leads to a reduction in immune cell activation and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on the immune system. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of T cells and B cells. CP-690,550 also reduces the proliferation of immune cells and induces apoptosis in activated immune cells.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, which reduces off-target effects. However, CP-690,550 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. CP-690,550 also has a short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for the research on CP-690,550. One potential direction is the development of more potent and selective N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide inhibitors. Another direction is the evaluation of CP-690,550 in combination with other therapeutic agents for the treatment of autoimmune diseases. Additionally, the potential role of CP-690,550 in the treatment of other diseases such as cancer and viral infections could be explored. Finally, further studies are needed to better understand the long-term effects of CP-690,550 on the immune system and its potential side effects.

Synthesis Methods

CP-690,550 is synthesized using a multi-step process that involves the reaction of 5-cyanopyridine-2-carboxylic acid with 4-dimethylaminobutyryl chloride, followed by the reaction with 1,5-dibromopentane, and finally, the reaction with sodium hydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and immune cell activation in preclinical models of autoimmune diseases. CP-690,550 has also been evaluated in clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)4-7-13(17)16(3)12-6-5-11(8-14)9-15-12/h5-6,9-10H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGQLZDFBHTNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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